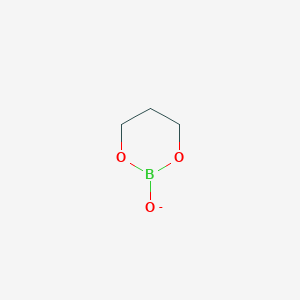
1-cyclopropyl-2-(iodomethyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-2-(iodomethyl)-1H-imidazole is an organic compound that features a cyclopropyl group, an iodomethyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole typically involves the introduction of the iodomethyl group to the imidazole ring. One common method is the reaction of 1-cyclopropyl-1H-imidazole with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-cyclopropyl-2-(iodomethyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of different imidazoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted imidazole derivatives with various functional groups.
Oxidation Reactions: Oxidized products may include imidazole N-oxides or other oxygenated derivatives.
Reduction Reactions: Reduced products are typically imidazoline derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
1-cyclopropyl-2-(iodomethyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-cyclopropyl-2-(iodomethyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The imidazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-cyclopropyl-2-(chloromethyl)-1H-imidazole
- 1-cyclopropyl-2-(bromomethyl)-1H-imidazole
- 1-cyclopropyl-2-(methyl)-1H-imidazole
Uniqueness
1-cyclopropyl-2-(iodomethyl)-1H-imidazole is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro- and bromo- counterparts. The iodine atom is larger and more polarizable, making the compound more reactive in substitution reactions. This increased reactivity can be advantageous in certain synthetic applications, allowing for the formation of complex molecules that may be challenging to synthesize using other halogenated derivatives.
Propiedades
Fórmula molecular |
C7H9IN2 |
|---|---|
Peso molecular |
248.06 g/mol |
Nombre IUPAC |
1-cyclopropyl-2-(iodomethyl)imidazole |
InChI |
InChI=1S/C7H9IN2/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5H2 |
Clave InChI |
IKJAXZOSKHSGJS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=CN=C2CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Chloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947135.png)
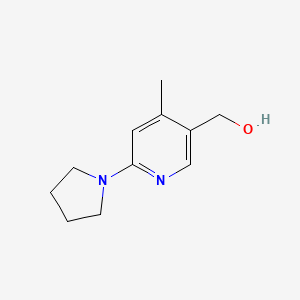

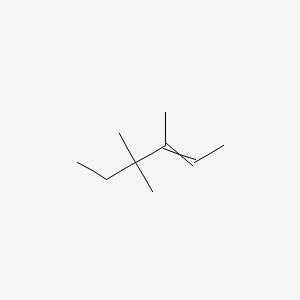
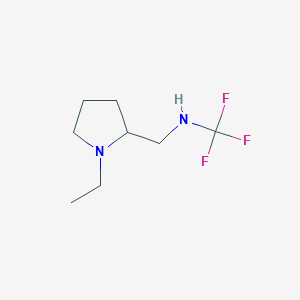
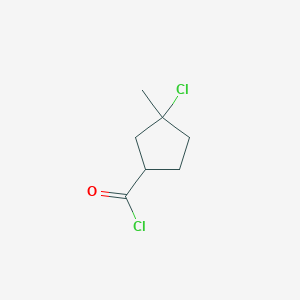
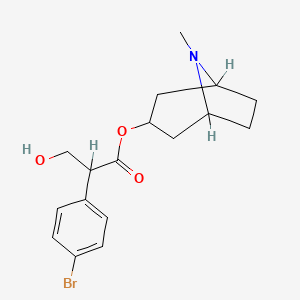

![2-[(E)-(4-Amino-5-methoxy-2-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B13947166.png)


![Benzo[b]thiophene-2,3-dione, 2-oxime](/img/structure/B13947187.png)
![1-Isothiocyanato-3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13947190.png)
